Cas no 1804710-01-7 (Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate)

Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate
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- インチ: 1S/C12H12F6N2O3/c1-2-22-9(21)4-6-3-7(11(13,14)15)10(8(5-19)20-6)23-12(16,17)18/h3H,2,4-5,19H2,1H3
- InChIKey: FWLZTXVDQXAEIO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(CC(=O)OCC)=NC(CN)=C1OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 401
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 74.4
Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029082432-1g |
Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate |
1804710-01-7 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetateに関する追加情報
Ethyl 2-(Aminomethyl)-3-(Trifluoromethoxy)-4-(Trifluoromethyl)pyridine-6-acetate (CAS No. 1804710-01-7): A Comprehensive Overview
Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate (CAS No. 1804710-01-7) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery, medicinal chemistry, and biological studies. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
The molecular structure of Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate is particularly noteworthy. It consists of a pyridine ring substituted with an aminomethyl group at the 2-position, a trifluoromethoxy group at the 3-position, and a trifluoromethyl group at the 4-position. Additionally, the ethyl acetate moiety is attached to the 6-position of the pyridine ring. This intricate arrangement of functional groups imparts unique chemical and biological properties to the compound.
One of the key areas of interest for Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate is its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological pathways and receptors, making it a valuable candidate for further development. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
In addition to its anticancer properties, Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate has also been investigated for its role in neuropharmacology. Studies have indicated that it can interact with specific neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease and Parkinson's disease. The multifaceted nature of this compound makes it an attractive target for researchers exploring new treatment options.
The synthesis of Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate has been a focus of several research groups aiming to optimize its production for large-scale applications. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold. For example, a method described in Organic Letters involves the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethoxy and trifluoromethyl groups, followed by alkylation to form the ethyl acetate moiety and subsequent amine functionalization.
The physicochemical properties of Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate have also been extensively studied. Its solubility in various solvents, melting point, and stability under different conditions are crucial parameters for both laboratory-scale experiments and industrial applications. Research has shown that this compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, which facilitates its use in biological assays and chemical reactions.
From a safety perspective, handling Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate requires adherence to standard laboratory safety protocols. While it is not classified as a hazardous material or controlled substance, proper personal protective equipment (PPE) should be used during handling to minimize exposure risks. Additionally, storage conditions should be carefully controlled to maintain the integrity and stability of the compound.
In conclusion, Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate (CAS No. 1804710-01-7) is a promising compound with diverse applications in chemical and pharmaceutical research. Its unique structural features and biological activities make it an important target for further investigation and development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly significant role in advancing our understanding of complex biological systems and developing novel therapeutic agents.
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